![molecular formula C20H16N2O3S B2410474 (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 328118-44-1](/img/structure/B2410474.png)
(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
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Overview
Description
“(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of thiazoles, including “(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide”, is characterized by a five-membered ring containing sulfur and nitrogen . The substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes .Scientific Research Applications
Photosensitive Material Industry: Spectrum Sensitization Added Dye
(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: plays a crucial role in the photosensitive material industry. Specifically, it enhances and improves the light sensitivity and color sensitivity of color films, particularly those with a red hue. This compound acts as a spectrum sensitization added dye, contributing to the overall quality of color film production .
Antimicrobial Applications
Schiff bases derived from naphtho[1,2-d]thiazol-2-amine exhibit antimicrobial properties. These compounds have been investigated for their potential in combating various microbial infections. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens .
Neuroprotective Agents
(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: has been studied as a neuroprotectant. In particular, it activates KCa2/3 channels, which play a role in neuronal function. This activation may have therapeutic implications for neurodegenerative conditions and other neurological disorders .
Bioactive Molecules and Materials
The compound’s structure allows for the synthesis of naphtho[2,1-d]oxazoles, which have diverse applications. These oxazoles are valuable for constructing bioactive molecules and materials. Notably, they exhibit outstanding functional group tolerance, making them versatile building blocks in chemical synthesis .
Future Directions
The future directions for research on “(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of biological activities exhibited by thiazoles .
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thus exhibiting anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of pro-inflammatory mediators like thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and associated symptoms.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The inhibition of COX enzymes by this compound results in a reduction of inflammation . This is due to the decreased production of pro-inflammatory mediators, leading to a decrease in the inflammatory response .
properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-24-13-8-9-15(16(11-13)25-2)19(23)22-20-21-18-14-6-4-3-5-12(14)7-10-17(18)26-20/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJWCXGULIYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide |
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